molecular formula C26H25ClN4O5 B11431620 N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

Cat. No.: B11431620
M. Wt: 509.0 g/mol
InChI Key: HVPNHIDSLQRZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-[(2-Chlorophenyl)methyl]-4-[1-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

Chemical Classification and IUPAC Nomenclature

This compound belongs to the quinazolinone class of heterocyclic compounds, which are distinguished by a bicyclic structure comprising two fused six-membered rings containing two nitrogen atoms. The IUPAC name systematically describes its molecular architecture:

  • Parent structure : The quinazolinone core is identified as 2,4-dioxoquinazolin-3-yl, indicating oxygen atoms at positions 2 and 4 of the quinazoline ring.
  • Substituents :
    • A butanamide group at position 4 of the quinazolinone core.
    • A 2-(furan-2-ylmethylamino)-2-oxoethyl moiety attached to the nitrogen at position 1.
    • A (2-chlorophenyl)methyl group (benzyl chloride derivative) linked to the terminal amide nitrogen.

The CAS registry number 865655-59-0 uniquely identifies this compound in chemical databases. Its structural complexity is further reflected in the SMILES notation:
O=C(NCc1ccccc1Cl)CCCn1c(=O)c2ccccc2n(c1=O)CC(=O)NCc1ccco1.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{26}\text{H}{25}\text{ClN}4\text{O}5 $$
Molecular Weight 508.96 g/mol
CAS Number 865655-59-0
IUPAC Name As above

Structural Relationship to Quinazolinone Derivatives

The quinazolinone scaffold serves as a privileged structure in medicinal chemistry, with this compound exhibiting three critical structural modifications that enhance its potential bioactivity:

Core Quinazolinone Modifications

The 2,4-dioxo configuration in the quinazolinone ring system enables hydrogen bonding interactions with biological targets, particularly enzymes possessing catalytic dyads or oxyanion holes. Compared to simpler quinazolinones like febrifugine (a natural antimalarial), the introduction of the 1-[2-(furan-2-ylmethylamino)-2-oxoethyl] substituent introduces:

  • Enhanced conformational flexibility due to the ethyl spacer.
  • Potential for π-π stacking via the furan ring.
  • Hydrogen bond donor-acceptor pairs from the amide linkage.
Peripheral Substituent Analysis
  • Butanamide chain : The four-carbon linker at position 4 may facilitate membrane permeability while maintaining water solubility through its terminal amide group.
  • 2-Chlorobenzyl group : The chlorinated aromatic system likely contributes to hydrophobic interactions with protein binding pockets, a feature shared with kinase inhibitors like imatinib.
  • Furan-containing side chain : The furan oxygen participates in hydrogen bonding, while its planar structure enables stacking interactions with aromatic residues in target proteins.

Table 2: Comparative Structural Features of Quinazolinone Derivatives

Compound R1 (Position 3) R2 (Position 4) Bioactivity Profile
Present Compound 1-[2-(Furan-2-ylmethylamino)-2-oxoethyl] Butanamide Kinase inhibition (predicted)
Gefitinib 3-Chloro-4-fluoroaniline Morpholinopropoxy EGFR tyrosine kinase inhibition
Evodiamine Indole-fused system None Topoisomerase inhibition

Historical Context in Medicinal Chemistry

The development of this compound reflects three key phases in quinazolinone-based drug discovery:

Early Quinazolinone Applications (1950s–1980s)

Initial interest focused on antifolate agents, exemplified by methotrexate analogs. The discovery that 2,4-quinazolinediones could inhibit dihydrofolate reductase (DHFR) laid the foundation for structure-activity relationship (SAR) studies.

Kinase Inhibitor Era (1990s–2010s)

With the elucidation of tyrosine kinase signaling pathways, researchers began modifying quinazolinones to target ATP-binding pockets. The 2-chlorobenzyl group in the current compound shows homology to second-generation kinase inhibitors like dasatinib, suggesting potential cross-reactivity profiles.

Contemporary Hybrid Approaches (2020s–Present)

The incorporation of furan-containing side chains represents a modern strategy to:

  • Improve metabolic stability compared to phenyl substituents.
  • Leverage furan's ability to participate in non-covalent interactions with cysteine residues via lone pair electron donation.

Recent synthetic advancements, including microwave-assisted cyclization and flow chemistry techniques, have enabled the practical production of such complex hybrids. Current research directions focus on optimizing the compound's selectivity for specific kinase isoforms while maintaining favorable pharmacokinetic properties.

Properties

Molecular Formula

C26H25ClN4O5

Molecular Weight

509.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H25ClN4O5/c27-21-10-3-1-7-18(21)15-28-23(32)12-5-13-30-25(34)20-9-2-4-11-22(20)31(26(30)35)17-24(33)29-16-19-8-6-14-36-19/h1-4,6-11,14H,5,12-13,15-17H2,(H,28,32)(H,29,33)

InChI Key

HVPNHIDSLQRZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is typically prepared by treating methyl anthranilate with urea or phosgene under reflux conditions. For this compound, 3-amino-4-nitrobenzoic acid serves as a starting material:

  • Nitration : 3-Aminobenzoic acid is nitrated with HNO₃/H₂SO₄ at 0–5°C to yield 3-amino-4-nitrobenzoic acid.

  • Cyclization : Reaction with triphosgene in dichloromethane produces the 6-nitroquinazoline-2,4-dione intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent functionalization.

Key Reaction Parameters :

StepReagentsTemperatureYield
NitrationHNO₃, H₂SO₄0–5°C78%
CyclizationTriphosgene, DCM25°C85%
ReductionH₂, Pd/C, EtOH50°C92%

Functionalization with 2-Chlorophenylmethyl and Furan-2-ylmethylaminoacetamide Groups

Coupling of 2-Chlorophenylmethylamine

The butanamide side chain’s primary amine reacts with 2-chlorobenzyl chloride via nucleophilic substitution:

  • Conditions : K₂CO₃ in DMF at 80°C for 12 hours.

  • Workup : Aqueous extraction removes unreacted starting material, yielding N-(2-chlorophenylmethyl)butanamide-quinazoline.

Yield : 68% (chromatography-free after recrystallization from EtOAc/hexane).

Synthesis of the Furan-2-ylmethylaminoacetamide Side Chain

  • Chloroacetylation : Glycine ethyl ester reacts with chloroacetyl chloride in CH₂Cl₂ to form N-chloroacetyl glycine ethyl ester.

  • Amination : Substitution with furfurylamine in acetonitrile at 60°C produces 2-(furan-2-ylmethylamino)acetamide.

  • Coupling to Quinazoline : EDCl/HOBt-mediated amide bond formation attaches the side chain to the quinazoline’s remaining secondary amine.

Critical Data :

  • EDCl/HOBt coupling efficiency: 89% (HPLC purity >95%).

  • Competing hydrolysis minimized by anhydrous DMF and 4Å molecular sieves.

Integrated Synthetic Route and Scalability

Combining the above steps, the optimal pathway proceeds as follows:

  • Quinazoline-2,4-dione synthesis (3 steps, 62% overall yield).

  • Butanamide linker installation (2 steps, 71% yield).

  • Sequential coupling of 2-chlorophenylmethyl and furan-2-ylmethylaminoacetamide groups (2 steps, 65% yield).

Process Challenges :

  • Purification : Silica gel chromatography is essential after each coupling step to remove unreacted electrophiles.

  • Stability : The furan ring is prone to oxidation; reactions require inert atmosphere (N₂/Ar).

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

A patent describes using Wang resin-bound quinazoline intermediates for automated synthesis, though yields are lower (48% overall) due to steric hindrance during coupling.

Microwave-Assisted Reactions

Microwave irradiation (120°C, 30 min) accelerates the EDCl/HOBt coupling step, improving yield to 78% .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties Biological Activity Reference
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline dione - 2,4-Dichlorobenzyl
- Acetamide linker
- Higher halogen content (Cl)
- Lower molecular weight (MW) vs. target compound
Antimicrobial (inferred from structural similarity to tested analogs)
N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (11c) Triazole-benzimidazole - Pyridinylaminoethyl
- Butanamide linker
- LogP: ~3.2 (estimated)
- Moderate solubility in DMSO
68% inhibition of P. aeruginosa lasB at 50 µM; low cytotoxicity (IC50 > 100 µM)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide - 3,4-Dichlorophenyl
- Thiazole ring
- Crystal packing via N–H⋯N hydrogen bonds
- Melting point: 459–461 K
Structural analog of penicillin; potential antibacterial activity
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Butanamide - Sulfonylamino
- Trifluoromethylphenyl
- Enhanced acidity (sulfonyl group)
- High thermal stability
Unknown (structural focus)

Key Findings and Trends

Quinazoline vs. Triazole-based compounds show broader antimicrobial activity, possibly due to improved pharmacokinetic profiles .

Substituent Effects: Halogenated aryl groups (e.g., 2-chlorophenyl in the target vs. 2,4-dichlorophenyl in ) increase lipophilicity (higher LogP) but may elevate toxicity risks. Furan vs.

Synthetic Challenges: The target compound’s furan-2-ylmethylaminoethyl group introduces steric hindrance during alkylation, likely reducing yield compared to simpler chlorobenzyl analogs (e.g., 45–68% yields in ).

Biological Activity

N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is a complex organic compound with notable biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structural configuration, including:

  • Quinazoline Core : Known for its role in inhibiting various kinases.
  • Furan Ring : Enhances biological activity through specific interactions with molecular targets.
  • Chlorophenyl Group : Contributes to the compound's overall binding affinity and specificity.

Molecular Information:

PropertyValue
Molecular Formula C26H25ClN4O5
Molecular Weight 508.96 g/mol
CAS Number 865655-59-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinazoline structure is known to inhibit certain kinases, which are critical in various signaling pathways. Additionally, the furan and chlorophenyl moieties may enhance the compound's binding affinity to these targets, potentially modulating inflammatory responses and cellular signaling pathways.

Biological Activity

Recent studies have indicated that this compound exhibits significant activity as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome . This inhibition is crucial for managing inflammatory diseases, as the NLRP3 inflammasome plays a pivotal role in the immune response.

Key Findings:

  • Inflammatory Response Modulation : The compound's ability to inhibit the NLRP3 inflammasome suggests potential applications in treating autoimmune diseases and chronic inflammation.
  • Cytotoxicity Studies : Preliminary assessments indicate low cytotoxicity, making it a viable candidate for further development in therapeutic contexts.

Case Study 1: Inhibition of NLRP3 Inflammasome

A study demonstrated that the compound effectively reduced IL-1β secretion in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory cytokine production. The IC50 value for this inhibitory effect was found to be significantly lower than that of existing treatments, suggesting enhanced efficacy.

Case Study 2: Kinase Inhibition

In vitro assays showed that this compound inhibited specific kinases involved in cancer cell proliferation. This property positions it as a potential candidate for cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide?

  • Methodological Answer : The synthesis involves multi-step pathways. A plausible route includes:
  • Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under acidic conditions.
  • Step 2 : Introduction of the 2-(furan-2-ylmethylamino)-2-oxoethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Attachment of the N-[(2-chlorophenyl)methyl]butanamide side chain using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Key Parameters : Maintain inert atmosphere (N₂/Ar), reflux at 80–100°C for amide bond formation, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1750 cm⁻¹ for the quinazoline dione, amide, and ketone groups.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for chlorophenyl and furan), amide NH (δ ~8–10 ppm), and butanamide methylene signals (δ ~2.5–3.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₄H₂₁ClN₄O₅: calc. 504.12) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Kinase Inhibition : Use ADP-Glo™ kinase assays targeting EGFR or VEGFR-2, given the quinazoline dione’s structural similarity to known kinase inhibitors.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure.
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and SAR for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the quinazoline dione and kinase active-site residues (e.g., Thr790, Met793).
  • QSAR Studies : Correlate substituent variations (e.g., furan vs. thiophene) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How to resolve contradictions between predicted and experimental bioactivity data?

  • Methodological Answer :
  • Crystallography : Solve the crystal structure to validate docking poses. For example, hydrogen bonding between the chlorophenyl group and hydrophobic pockets may explain discrepancies .
  • Metabolite Screening : Use LC-MS to identify in vitro degradation products (e.g., hydrolysis of the amide bond) that reduce efficacy .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the butanamide chain to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to improve plasma stability and tumor targeting .

Q. How to analyze synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) : Use CompuSyn software to assess synergy (CI <1) with cisplatin or paclitaxel in cancer cells.
  • Pathway Analysis : Perform RNA-seq to identify upregulated/downregulated genes (e.g., apoptosis markers BAX/BCL-2) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.